

A Cross-Study Analysis of Rebamipide Clinical Trial Outcomes: A Comparative Guide

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Compound of Interest

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This guide provides a comprehensive cross-study analysis of clinical trial outcomes for the mucosal protective agent, **rebamipide**. **Rebamipide** is approved in several countries for the treatment of gastritis and gastric ulcers and is also investigated for other indications, including dry eye disease and nonsteroidal anti-inflammatory drug (NSAID)-induced gastrointestinal injuries. This document summarizes key quantitative data from various clinical trials, details the experimental protocols of pivotal studies, and visualizes the underlying signaling pathways of **rebamipide**'s mechanism of action.

I. Comparative Efficacy of Rebamipide Across Indications

The clinical efficacy of **rebamipide** has been evaluated in a range of conditions. This section presents a comparative summary of the key quantitative outcomes from clinical trials in gastritis, NSAID-induced enteropathy, and dry eye disease.

Gastritis

Rebamipide has demonstrated efficacy in improving endoscopic and symptomatic outcomes in patients with erosive and chronic gastritis.

Table 1: Clinical Trial Outcomes of **Rebamipide** in Gastritis

Study / Formula tion	Indicati on	N	Dosage	Duratio n	Primary Endpoin t	Key Outcom es	Referen ce
Kim G.H. et al. (AD-203 vs. Rebamipi de 100 mg)	Erosive Gastritis	454 (ITT)	AD-203: 150 mg BID; Rebamipi de: 100 mg TID	2 weeks	Erosion Improve ment Rate	AD-203: 39.7%; Rebamipi de: 43.8% (non- inferiority demonstr ated)	[1] [2] [3] [4]
Real- World Study	Gastritis Symptom s	2209	Rebamipi de SR 150 mg BID	2-4 weeks	Symptom Improve ment Rate (≥50% reduction)	Monother apy: 71.5%; Combinat ion with PPI: 71.4% (no significan t differenc e)	[5] [6]
NCT0239 3430	Chronic Gastritis	Not specified	Rebamipi de 100 mg TID	26 weeks	Severity of gastritis by modified Lanza score (MLS) and histology by the updated	To be determin ed	[7]

Sydney
system

NSAID-Induced Enteropathy

Clinical studies have investigated **rebamipide**'s potential to prevent and treat small intestinal damage caused by NSAIDs.

Table 2: Clinical Trial Outcomes of **Rebamipide** in NSAID-Induced Enteropathy

Study	Indication	N	Intervention	Control	Duration	Key Outcomes	Reference
Multicenter, randomized pilot study	NSAID-induced gastroenteropathy	33	Rebamipide	Lansoprazole	12 weeks	Change in small bowel erosions: -0.6 ± 3.06 (Rebamipide) vs. 1.33 ± 4.71 (Lansoprazole). Subjects with mucosal breaks: 20% (Rebamipide) vs. 40% (Lansoprazole)	[8] [9] [10] [11]
Double-blind, randomized, controlled trial	NSAID-induced small intestinal injury	80 healthy volunteers	Rebamipide + Diclofenac + Omeprazole	Placebo + Diclofenac + Omeprazole	14 days	Mean number of mucosal injuries post-treatment : 4.2 ± 7.8 (Rebamipide) vs.	[12]

16 ± 71

(Control)

Dry Eye Disease

Rebamipide ophthalmic solution has been shown to be effective in improving both signs and symptoms of dry eye disease.

Table 3: Clinical Trial Outcomes of **Rebamipide** in Dry Eye Disease

Study	N	Intervention	Control	Duration	Key Outcomes	Reference
Systematic Review	7 studies	Rebamipide ophthalmic suspension	Placebo or other active controls	Varied	Mean difference in favor of Rebamipide: DEQS -3.5 points, TBUT 0.7s, tCFS -1.2 points	[13]
Multicenter, randomized trial	220	1% and 2% Rebamipide clear solution	Placebo	12 weeks	Greater improvement in TBUT for 1% and 2% Rebamipide vs. Placebo. Greater improvement in corneal staining score for 2% Rebamipide vs. Placebo	[14]
Multicenter, open-label study	154	2% Rebamipide ophthalmic suspension	None	52 weeks	Significant improvement in objective signs (corneal	[15]

and
conjunctiva
l staining,
TBUT) and
subjective
symptoms
from week
2, with
continued
improvement
up to
week 52

Prospective,
randomized,
double-blind
study

28

2%
Rebamipide
clear
solution

0.1%
Sodium
Hyaluronate

4 weeks

Significantly
larger
decrease
in corneal
staining
score with
Rebamipide
[16]

II. Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the experimental protocols for key studies cited in this guide.

Gastritis: Kim G.H. et al. (AD-203 vs. Rebamipide 100 mg)

- Study Design: A phase 3, multicenter, randomized, double-blind, active-controlled, non-inferiority trial.[1][3][4]
- Participants: 475 patients with endoscopically confirmed erosive gastritis.[1][3]
- Intervention: Patients were randomly assigned to receive either the sustained-release formulation of **rebamipide** (AD-203) 150 mg twice daily or the standard **rebamipide**

formulation 100 mg three times daily for two weeks.[1][3]

- Primary Endpoint: The primary efficacy endpoint was the erosion improvement rate, assessed by endoscopy at two weeks.[1][2][3]
- Secondary Endpoints: Secondary outcomes included the cure rates of erosion and edema, and improvement rates of redness, hemorrhage, and gastrointestinal symptoms.[1][2][3]
- Statistical Analysis: The non-inferiority of AD-203 to standard **rebamipide** was determined based on the one-sided 97.5% lower limit for the improvement rate difference.[1][2]

NSAID-Induced Enteropathy: Multicenter, randomized pilot study

- Study Design: A multicenter, randomized, open-label, pilot study.[8][9]
- Participants: 33 patients requiring long-term NSAID use.[8][9]
- Intervention: Patients were randomized to a study group receiving **rebamipide** or a control group receiving lansoprazole for 12 weeks.[8][9]
- Primary Outcome: The primary outcome was the occurrence of NSAID-induced gastric ulcers.[8][9]
- Secondary Outcomes: Small bowel injuries were evaluated using video capsule endoscopy, and gastrointestinal symptoms were also assessed.[8][9]

Dry Eye Disease: Multicenter, randomized trial

- Study Design: A multicenter, randomized, double-masked, placebo-controlled trial.[14]
- Participants: 220 patients diagnosed with dry eye disease.[14]
- Intervention: Patients were randomly assigned to one of three groups: 1% **rebamipide** clear solution, 2% **rebamipide** clear solution, or placebo, with eye drops instilled four times daily for 12 weeks.[14]

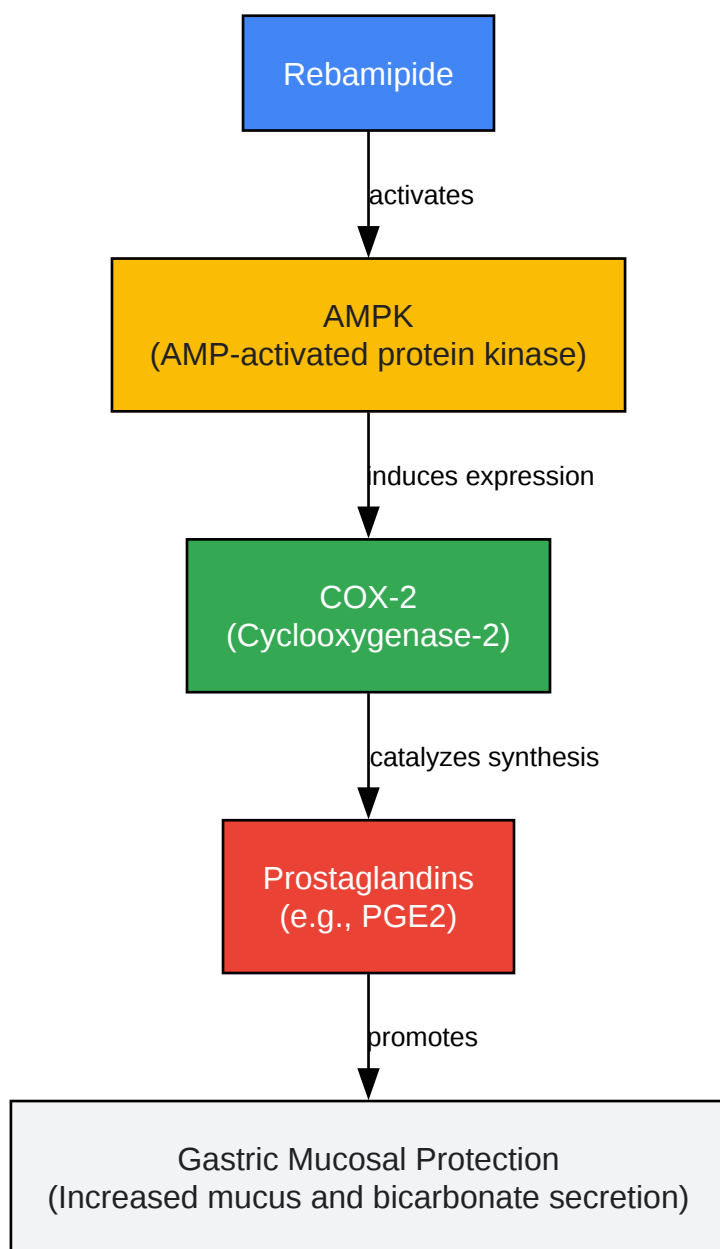
- Efficacy Assessment: The primary efficacy measures included changes in tear film break-up time (TBUT), corneal and conjunctival staining scores, Schirmer's 1 test, and the Ocular Surface Disease Index (OSDI) from baseline to the 12-week visit.[\[14\]](#)

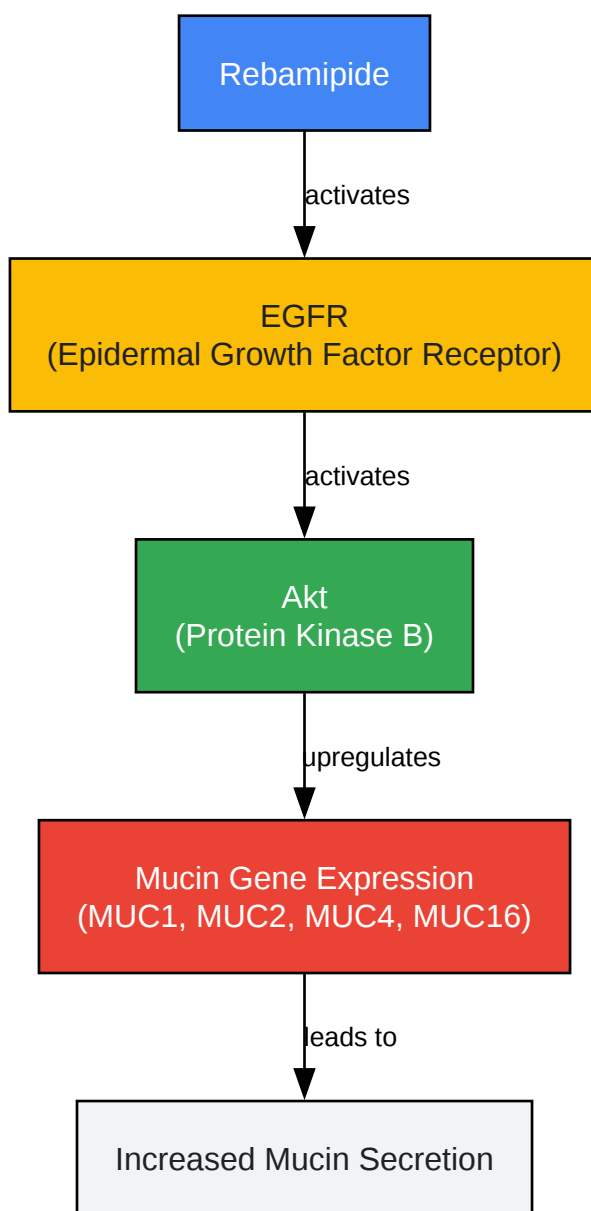
III. Signaling Pathways and Mechanism of Action

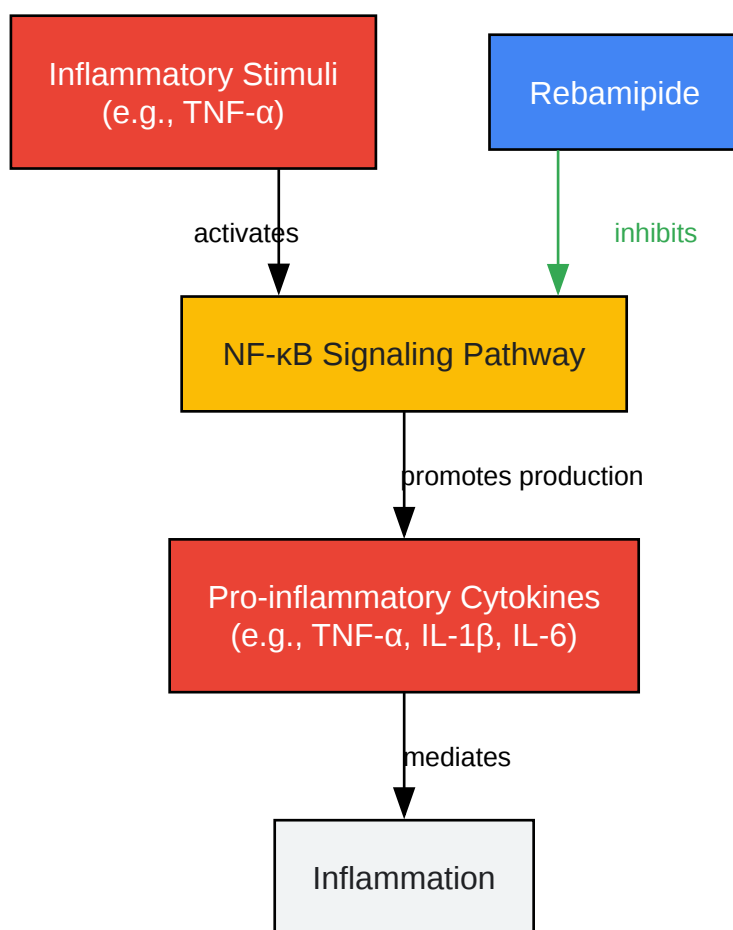
Rebamipide exerts its therapeutic effects through multiple mechanisms, including the enhancement of mucosal defense and anti-inflammatory actions. The following diagrams illustrate the key signaling pathways involved.

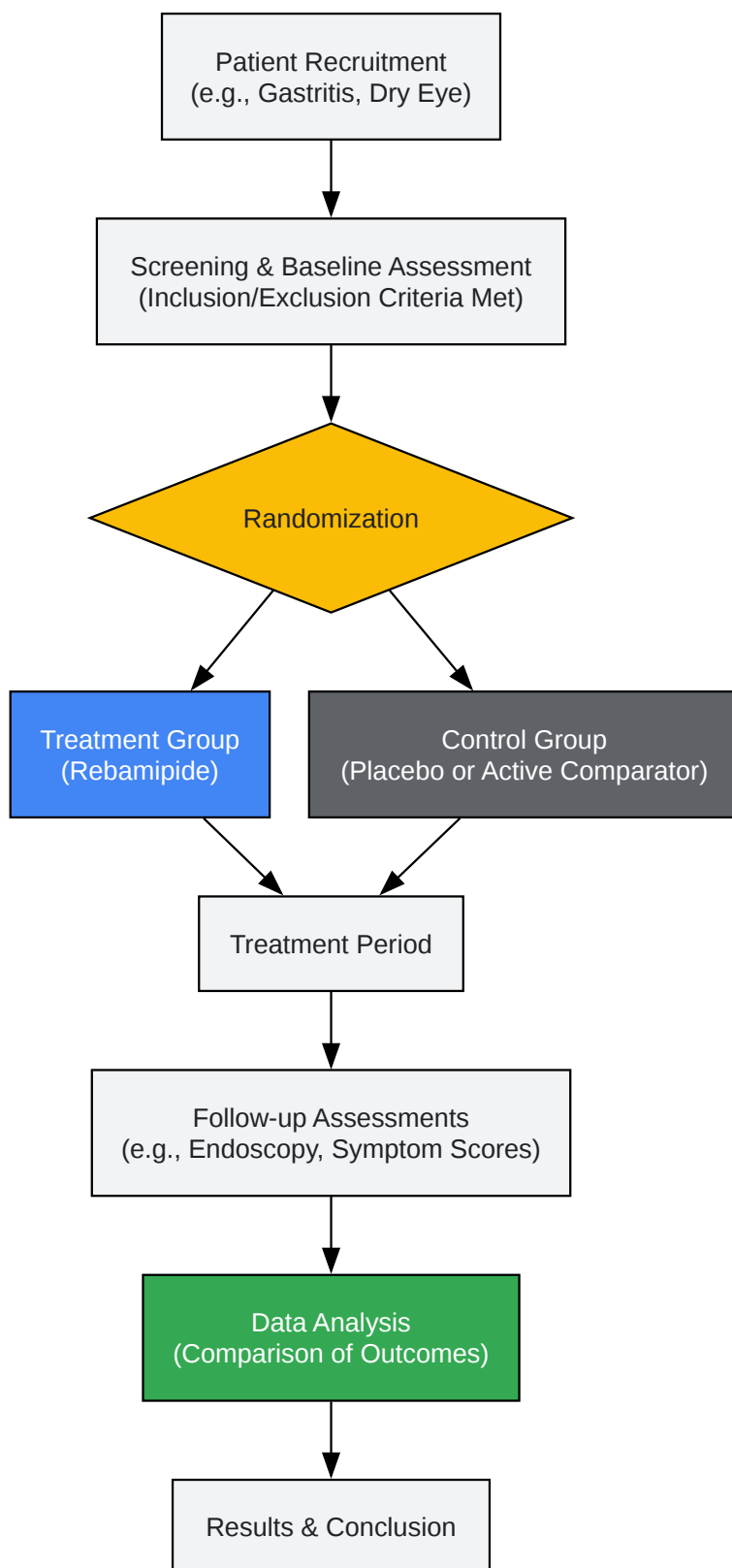
Prostaglandin Synthesis and Mucosal Protection

Rebamipide stimulates the production of prostaglandins, which play a crucial role in maintaining gastric mucosal integrity. It achieves this by inducing the expression of Cyclooxygenase-2 (COX-2).[\[17\]\[18\]\[19\]\[20\]\[21\]\[22\]\[23\]](#)









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